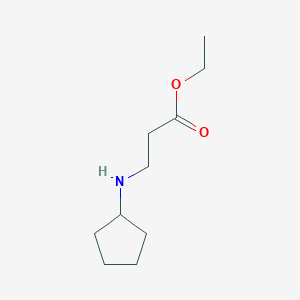

2-(N-甲基乙酰氨基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(N-methylacetamido)acetate is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetyl group attached to a nitrogen atom. Although the specific compound Ethyl 2-(N-methylacetamido)acetate is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are extensively studied, providing valuable insights into the behavior of similar molecules.

Synthesis Analysis

The synthesis of related N-methylacetamido compounds involves various strategies. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which share a similar backbone to Ethyl 2-(N-methylacetamido)acetate, was achieved starting from chiral amino acids, introducing alkyl and aryl substituents at specific positions to yield compounds with desired biological activity . Another approach for synthesizing acetamide derivatives is demonstrated through the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, yielding high-purity products . These methods highlight the versatility and efficiency of synthesizing acetamide derivatives, which could be applicable to the synthesis of Ethyl 2-(N-methylacetamido)acetate.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity and physical properties. Conformational analysis plays a significant role in the development of potent opioid kappa agonists, where the ability of the compounds to adopt a specific conformation similar to known agonists is essential for their activity . The gas-phase structure of N-ethylacetamide, a related compound, was determined using microwave spectroscopy and quantum chemical calculations, revealing the importance of acetyl methyl torsion in defining the molecule's conformation . These findings suggest that the molecular structure of Ethyl 2-(N-methylacetamido)acetate would also be significant in determining its chemical behavior and potential applications.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. For example, the synthesis of purine derivatives through S(N)Ar-based reactions with ethyl acetoacetate demonstrates the nucleophilic substitution reactions that acetamide derivatives can undergo . Additionally, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, indicating the potential for Ethyl 2-(N-methylacetamido)acetate to participate in similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The gas-phase studies of N-ethylacetamide revealed detailed information about its rotational constants and quadrupole hyperfine splittings, which are indicative of its physical properties . The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provided insights into the IR and MS spectroscopy peaks, which are essential for understanding the compound's chemical properties . These studies suggest that Ethyl 2-(N-methylacetamido)acetate would exhibit specific physical and chemical properties that could be characterized using similar spectroscopic techniques.

科学研究应用

化学选择性乙酰化和合成应用: 2-(N-甲基乙酰氨基)乙酸乙酯用于化学选择性乙酰化过程中。例如,在一项关于化学选择性单乙酰化的研究中,考察了包括乙酸乙酯在内的不同酰基供体在生产抗疟疾药物合成中的中间体 N-(2-羟苯基)乙酰胺中的功效 (Magadum 和 Yadav,2018)。

晶体结构和潜在生物活性: 针对与 2-(N-甲基乙酰氨基)乙酸乙酯相关的化合物的晶体结构的研究已经进行,以评估在各种治疗领域的潜在生物活性。例如,合成了 2-[4-(乙酰氨基)苯氧基]-2-甲基丙酸乙酯,并对其作为镇痛剂和抗血脂异常剂的潜力进行了表征 (Navarrete-Vázquez 等人,2011)。

分子结构分析: 已经进行了研究以确定相关化合物的分子结构和特性。在一项研究中,使用分子束傅里叶变换微波光谱和量子化学计算确定了与 2-(N-甲基乙酰氨基)乙酸乙酯具有相同官能团的 N-乙基乙酰胺的气相结构 (Kannengießer 等人,2015)。

化学混合物中的物理性质分析: 当该化合物与其他化学物质混合时,已经对其物理性质进行了研究。例如,已经对涉及 N,N-二甲基乙酰胺和乙酸乙酯的混合物的密度、粘度和折射率进行了研究,以了解它们的相互作用 (I. 和 Khanlarzadeh,2006)。

氢键相互作用研究: 已经探索了 N-甲基乙酰胺和其他酯之间涉及氢键的相互作用。这有助于理解生物系统中类似化合物的行为,正如在比较涉及 N-甲基乙酰胺和乙酸甲酯的系统中的氢键相互作用的研究中看到的那样 (周等人,2018)。

分离过程中的工业应用: 2-(N-甲基乙酰氨基)乙酸乙酯相关化合物已被研究用于工业分离过程中的作用。例如,已经研究了使用 N-甲基-2-吡咯烷酮作为夹带剂分离乙酸乙酯和正己烷 (冯等人,2020)。

安全和危害

属性

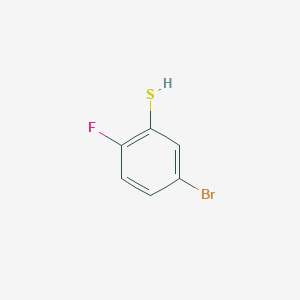

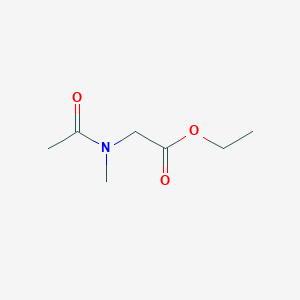

IUPAC Name |

ethyl 2-[acetyl(methyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-11-7(10)5-8(3)6(2)9/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDAJCQRVCXYIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630490 |

Source

|

| Record name | Ethyl N-acetyl-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(N-methylacetamido)acetate | |

CAS RN |

34597-05-2 |

Source

|

| Record name | Ethyl N-acetyl-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)